molecular formula C17H27N7O B5738109 1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone

1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B5738109
M. Wt: 345.4 g/mol
InChI Key: ARJHZNXXJPLZJN-UHFFFAOYSA-N
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Description

1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a triazine ring substituted with pyrrolidine and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate nitrile and amine precursors under controlled conditions.

    Substitution with Pyrrolidine: The triazine core is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidine groups at the 4 and 6 positions.

    Attachment of Piperazine: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(allyloxy)-4,6-dipyrrolidin-1-yl-1,3,5-triazine: A similar compound with an allyloxy group instead of the piperazine moiety.

    3-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one: Another related compound with a different structural framework.

Uniqueness

1-[4-(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O/c1-14(25)21-10-12-24(13-11-21)17-19-15(22-6-2-3-7-22)18-16(20-17)23-8-4-5-9-23/h2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHZNXXJPLZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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